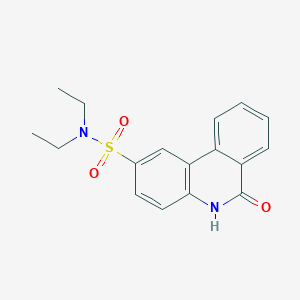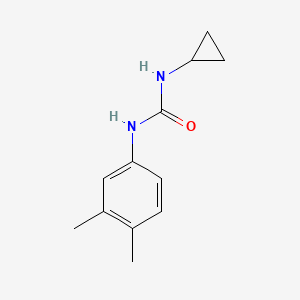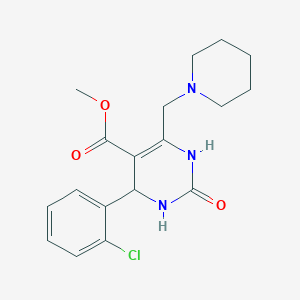
1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide X is not fully understood, but it is believed to exert its pharmacological effects by binding to the mu-opioid receptor in the central nervous system. This leads to the activation of the descending pain inhibitory pathway, which results in the suppression of pain signals. This compound X also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound X has been shown to produce dose-dependent analgesia in animal models of acute and chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Moreover, this compound X has been found to have a low potential for abuse and addiction, which makes it a safer alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide X is its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain management. Additionally, this compound X has a long duration of action, which allows for sustained analgesic effects. However, one of the limitations of this compound X is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide X. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound X and to identify potential side effects and drug interactions. Finally, the potential therapeutic applications of this compound X in other conditions, such as cancer pain and neuropathic pain, should be explored.
Méthodes De Synthèse
1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide X can be synthesized using a multi-step process, which involves the reaction of 1-(2-fluoro-4-methylbenzyl)piperidine-4-carboxylic acid with 2-methoxyethylamine. The intermediate product is then treated with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and 1,4-dibromobutane to obtain the final product. The purity and yield of this compound X can be improved by using different purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1'-(2-fluoro-4-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide X has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Moreover, this compound X has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory conditions, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3O2/c1-17-5-6-18(21(23)14-17)15-25-11-7-20(8-12-25)26-10-3-4-19(16-26)22(27)24-9-13-28-2/h5-6,14,19-20H,3-4,7-13,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGTEWDTQXOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)


![(1R*,2R*,6S*,7S*)-4-(2-biphenylylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5372383.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372386.png)

![3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5372393.png)

![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5372399.png)
![methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5372400.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
![1-{3-oxo-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5372403.png)
![2-methyl-4-[4-(2-methylphenoxy)-1-piperidinyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5372421.png)